molecular formula C7H12BrClO4 B14579389 1,4-Dioxepane, 6-bromo-6-chloro-5,7-dimethoxy- CAS No. 61207-80-5

1,4-Dioxepane, 6-bromo-6-chloro-5,7-dimethoxy-

Cat. No.: B14579389
CAS No.: 61207-80-5
M. Wt: 275.52 g/mol
InChI Key: WWXNSGHSTUVGEN-UHFFFAOYSA-N
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Description

1,4-Dioxepane, 6-bromo-6-chloro-5,7-dimethoxy- is a chemical compound with the molecular formula C8H13BrClO4 It is a derivative of dioxepane, characterized by the presence of bromine, chlorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dioxepane, 6-bromo-6-chloro-5,7-dimethoxy- typically involves the bromination and chlorination of dioxepane derivatives. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern. For example, the use of bromine and chlorine reagents in the presence of a suitable solvent like dichloromethane can facilitate the halogenation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of reagents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxepane, 6-bromo-6-chloro-5,7-dimethoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield dehalogenated products.

    Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxepane oxides, while reduction can produce dehalogenated dioxepane derivatives.

Scientific Research Applications

1,4-Dioxepane, 6-bromo-6-chloro-5,7-dimethoxy- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxepane, 6-bromo-6-chloro-5,7-dimethoxy- involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various enzymes and receptors. The methoxy groups may also play a role in modulating its chemical properties and biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dioxepane, 6-bromo-6-chloro-5-methoxy-: Similar structure but with one less methoxy group.

    1,4-Dioxepane, 6-bromo-6-chloro-5,7-dihydroxy-: Similar structure but with hydroxyl groups instead of methoxy groups.

Uniqueness

1,4-Dioxepane, 6-bromo-6-chloro-5,7-dimethoxy- is unique due to the specific arrangement of bromine, chlorine, and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

61207-80-5

Molecular Formula

C7H12BrClO4

Molecular Weight

275.52 g/mol

IUPAC Name

6-bromo-6-chloro-5,7-dimethoxy-1,4-dioxepane

InChI

InChI=1S/C7H12BrClO4/c1-10-5-7(8,9)6(11-2)13-4-3-12-5/h5-6H,3-4H2,1-2H3

InChI Key

WWXNSGHSTUVGEN-UHFFFAOYSA-N

Canonical SMILES

COC1C(C(OCCO1)OC)(Cl)Br

Origin of Product

United States

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